Product packaging for D,L-Alanosine Sodium Salt(Cat. No.:)

D,L-Alanosine Sodium Salt

Cat. No.: B1156280
M. Wt: 171.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Discovery and Isolation

Origin from Streptomyces alanosinicus

L-Alanosine is a natural product isolated from the bacterium Streptomyces alanosinicus. acs.orgnih.govdrugbank.com This bacterium, found in soil, produces the compound as a metabolite. nih.gov The discovery of L-Alanosine was a result of screening programs aimed at identifying new antibiotics from microbial sources. Research has since identified the biosynthetic gene cluster in Streptomyces alanosinicus ATCC 15710 responsible for producing the natural product. acs.orgnih.govresearchgate.netresearchgate.net

Early Academic Characterization as an Amino Acid Analog

Upon its discovery, L-Alanosine was identified as an amino acid analogue. drugbank.com Structurally, it is similar to L-alanine, a fundamental amino acid. This structural mimicry is key to its biological activity. It belongs to the class of L-alpha-amino acids, which possess the L-configuration at the alpha-carbon atom. drugbank.com Its unique structure includes a diazeniumdiolate (N-nitrosohydroxylamine) group, a rare functional group in natural products that is central to its biochemical properties. nih.govacs.org

Significance as a Biochemical Probe and Research Tool

D,L-Alanosine and its natural counterpart, L-Alanosine, serve as important tools in biochemical and pharmacological research. advatechgroup.com Their primary significance comes from their activity as antimetabolites.

L-Alanosine functions as an inhibitor of adenylosuccinate synthetase. drugbank.commedchemexpress.com This enzyme is crucial in the de novo synthesis of purines, which are essential building blocks for DNA and RNA. Specifically, adenylosuccinate synthetase catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a key step in the formation of adenosine (B11128) monophosphate (AMP). drugbank.com By inhibiting this enzyme, alanosine disrupts the purine (B94841) biosynthesis pathway. This specific mechanism of action makes it a valuable probe for studying this fundamental metabolic process. The compound's ability to interfere with DNA precursors has also led to its investigation for potential antineoplastic (anti-cancer) activities. drugbank.commedchemexpress.com

Chemical Compound Information

Compound NameOther NamesMolecular FormulaMolecular Weight
D,L-Alanosine Sodium Salt3-(Hydroxynitrosoamino)-D,L-alanine Sodium SaltC₃H₆N₃O₄•Na171.09

Properties

Molecular Formula

C₃H₆N₃NaO₄

Molecular Weight

171.09

Synonyms

3-(Hydroxynitrosoamino)-D,L-alanine Sodium Salt

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Inhibition of Purine (B94841) Biosynthesis Pathways

The primary mechanism through which alanosine functions is the targeted inhibition of the de novo purine synthesis pathway. medchemexpress.com This pathway is responsible for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as key components in cellular energy transfer. Alanosine's action is highly specific, targeting a single enzymatic step in the synthesis of adenosine (B11128) monophosphate (AMP). researchgate.netmdpi.com

The key enzyme inhibited by alanosine is adenylosuccinate synthetase (ADSS). medchemexpress.comnih.govdrugbank.com This enzyme plays a pivotal role in the production of adenine (B156593) nucleotides. Research indicates that alanosine itself is not the direct inhibitor. Instead, it is metabolized within the cell into an active compound, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, which is a potent inhibitor of ADSS. nih.govaacrjournals.org

In the de novo purine biosynthesis pathway, Inosine (B1671953) Monophosphate (IMP) serves as a crucial branch-point intermediate. wikipedia.org To synthesize AMP, IMP must first be converted to adenylosuccinate. This reaction is catalyzed by the enzyme adenylosuccinate synthetase (ADSS). medchemexpress.comdrugbank.comnih.gov Alanosine's active metabolite specifically blocks this enzymatic conversion. nih.gov By inhibiting ADSS, alanosine prevents the synthesis of adenylosuccinate from IMP, leading to an accumulation of IMP within the cell. nih.gov

The inhibition of the conversion of IMP to adenylosuccinate effectively halts the de novo synthesis of Adenosine Monophosphate (AMP), as adenylosuccinate is the direct precursor to AMP. aacrjournals.org This blockade is highly specific to the AMP synthesis branch of the purine pathway. aacrjournals.org Cells are therefore deprived of a crucial source of new adenine nucleotides, which are required for numerous cellular functions.

Molecule/EnzymeRole in the PathwayEffect of Alanosine
D,L-Alanosine Pro-drugMetabolized to a potent inhibitor
Inosine Monophosphate (IMP) Precursor MoleculeAccumulates due to blocked conversion nih.gov
Adenylosuccinate Synthetase (ADSS) Target EnzymeActivity is strongly inhibited medchemexpress.comnih.govnih.gov
Adenylosuccinate IntermediateSynthesis is prevented nih.gov
Adenosine Monophosphate (AMP) End ProductDe novo synthesis is disrupted nih.govresearchgate.net

The disruption of AMP synthesis has significant downstream consequences for the cell, primarily affecting the production of nucleic acids and the availability of cellular energy.

AMP is a necessary precursor for the synthesis of adenosine triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP), which are essential building blocks for RNA and DNA, respectively. By depleting the pool of newly synthesized AMP, alanosine treatment leads to a subsequent inhibition of both DNA and RNA synthesis. nih.gov Studies in Novikoff rat hepatoma cells demonstrated that alanosine treatment resulted in the inhibition of cell division, followed by the inhibition of DNA synthesis and then RNA synthesis. nih.gov

Research on T-cell acute lymphoblastic leukemia (T-ALL) cells has quantified the inhibitory effect of alanosine on DNA synthesis. The concentration required to inhibit DNA synthesis by 50% (IC₅₀) was found to be significantly lower in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP). aacrjournals.org

Cell TypeAlanosine IC₅₀ for DNA Synthesis Inhibition
MTAP-deficient (MTAP−) Primary T-ALL Cells4.8 ± 5.3 μM aacrjournals.org
MTAP-positive (MTAP+) Primary T-ALL Cells19 ± 18 μM (for 60% of cells) aacrjournals.org

Downstream Effects on Nucleic Acid Synthesis and Cellular Processes

Interplay with Methylthioadenosine Phosphorylase (MTAP) Deficiency

The cellular activity of D,L-Alanosine Sodium Salt is significantly influenced by the status of the enzyme Methylthioadenosine Phosphorylase (MTAP). This enzyme plays a critical role in cellular metabolism, and its absence, a condition known as MTAP deficiency, creates a specific vulnerability that can be exploited by targeting alternative metabolic pathways.

Potentiation of Biochemical Effects in MTAP-Deficient Cellular Systems

The biochemical impact of L-Alanosine, a component of this compound, is markedly enhanced in cells lacking functional MTAP. nih.gov MTAP-deficient tumors become dependent on the de novo purine synthesis pathway for the generation of adenine nucleotides necessary for DNA synthesis and cellular energy. scirp.orgtandfonline.combohrium.com L-Alanosine functions as an antimetabolite by inhibiting adenylosuccinate synthetase, a crucial enzyme in this de novo synthesis pathway. nih.govresearchgate.net This inhibition blocks the production of adenosine monophosphate (AMP) from inosine monophosphate (IMP). nih.gov

In normal cells possessing functional MTAP, the salvage pathway can compensate for this inhibition by recycling adenine from 5'-deoxy-5'-methylthioadenosine (MTA). tandfonline.comcreativebiomart.net However, in MTAP-deficient cells, this salvage capability is lost. nih.govresearchgate.net Consequently, these cells are significantly more sensitive to the blockade of the de novo pathway by L-Alanosine. scirp.orgnih.gov This selective cytotoxicity forms the basis of the potentiation of L-Alanosine's effects in MTAP-deficient cellular environments. nih.gov Research has shown that MTAP-deficient tumor cells can be up to 20 times more sensitive to purine biosynthesis inhibitors like L-Alanosine compared to their MTAP-proficient counterparts. nih.gov

Summary of L-Alanosine's Interaction with MTAP Status
Cellular ConditionPrimary Purine Synthesis PathwayEffect of L-AlanosineCellular Outcome
MTAP-Proficient (Normal Cells)De novo synthesis and Adenine Salvage PathwayInhibition of de novo synthesis is compensated by the salvage pathway.Reduced sensitivity to L-Alanosine. tandfonline.com
MTAP-Deficient (Cancer Cells)Solely reliant on De novo Purine Synthesis PathwayInhibition of de novo synthesis leads to purine starvation.Increased sensitivity and selective cytotoxicity. scirp.orgnih.gov

Role of MTAP in Adenine and Methionine Salvage Pathways

Methylthioadenosine Phosphorylase (MTAP) is a pivotal enzyme in cellular metabolism, primarily involved in the salvage of adenine and methionine. scirp.orgcreativebiomart.net Its main function is to catalyze the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA), which is a byproduct of polyamine biosynthesis. nih.govpatsnap.com This reaction yields adenine and 5-methylthioribose-1-phosphate (MTR-1-P). creativebiomart.netresearchgate.net

Impact on Mitochondrial Function and Bioenergetics

Recent research has highlighted the significant impact of L-Alanosine on mitochondrial function, particularly in MTAP-deficient cancer cells. By depriving these cells of essential purines, L-Alanosine indirectly compromises mitochondrial bioenergetics, which is critical for cell survival, proliferation, and resistance to therapy. nih.govnih.gov

Reduction in Mitochondrial Spare Respiratory Capacity

A critical consequence of L-Alanosine treatment in MTAP-deficient GBM cells is the reduction and even elimination of the mitochondrial spare respiratory capacity. nih.govnih.gov Spare respiratory capacity is the difference between maximal respiration and basal respiration, representing the cell's ability to produce extra energy via oxidative phosphorylation in response to increased stress or energy demand. By abolishing this reserve capacity, L-Alanosine renders cancer cells highly vulnerable to metabolic stress. nih.gov Even after acute treatment with other stressors, cells pre-treated with L-Alanosine maintain this attenuated maximal respiration and abolished spare respiratory capacity. nih.gov

Effect of L-Alanosine on Mitochondrial Respiration in GBM Cellular Models nih.gov
ParameterEffect of L-Alanosine TreatmentBiological Implication
Maximal RespirationReducedDecreased maximum capacity for ATP production via oxidative phosphorylation.
ATP ProductionReducedLower cellular energy levels.
Spare Respiratory CapacityReduced / EliminatedImpaired ability to respond to metabolic stress and increased energy demands.

Alterations in Oxidative Phosphorylation Gene Expression

The impact of L-Alanosine on mitochondrial function extends to the level of gene expression. In studies involving MTAP-deficient GBM cells, Gene Set Enrichment Analysis (GSEA) of mRNA-sequencing data showed a positive enrichment for the oxidative phosphorylation (OXPHOS) hallmark pathway following L-Alanosine treatment. nih.gov This suggests a complex cellular response to the induced purine stress, where the expression of nuclear-encoded genes involved in the OXPHOS pathway may be upregulated as a compensatory mechanism. However, this same analysis revealed that L-Alanosine treatment leads to a decrease in the expression of mitochondrial DNA-encoded (MT) genes. nih.gov Since the mitochondrial genome encodes essential subunits of the electron transport chain complexes, their reduced expression is consistent with the observed functional decline in mitochondrial respiration and spare capacity. nih.gov

Comprehensive Analysis of Cellular Metabolism and Pathways

Purine (B94841) Metabolite Accumulation and Downstream Effects

The inhibition of ADSS by D,L-Alanosine Sodium Salt directly blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate (S-AMP), the penultimate step in de novo adenosine (B11128) monophosphate (AMP) synthesis. researchgate.netnih.gov This enzymatic blockade results in significant alterations in the intracellular concentrations of several key purine metabolites.

A primary consequence of ADSS inhibition is the accumulation of metabolites upstream of the enzymatic block and the alteration of related pathways. Research has shown that in neuronal cells deficient in the KCTD13 protein, which is involved in the regulation of ADSS, there are elevated levels of Succinyl-adenosine (S-Ado). nih.govresearchgate.net S-Ado is a dephosphorylated form of S-AMP. nih.gov Treatment with L-alanosine, the active component of this compound, can effectively reduce these elevated S-Ado levels, demonstrating the direct impact of ADSS inhibition on this metabolite. nih.gov This accumulation of S-Ado is a key biomarker of disrupted purine metabolism. nih.govresearchgate.net

The inhibition of ADSS by L-alanosine leads to a predictable shift in the levels of various purine nucleotides. As the conversion of IMP to S-AMP is blocked, an increase in the relative levels of IMP is observed. nih.gov Conversely, the synthesis of adenosine nucleotides is hampered, leading to downstream effects on the cellular energy currency. Studies in neuronal cultures have demonstrated that the levels of ADP, ATP, and AMP are significantly altered following perturbations in the purine synthesis pathway that L-alanosine targets. nih.gov The blockade of de novo AMP synthesis contributes to a depletion of the adenosine nucleotide pool, which can have widespread implications for cellular energy status and signaling.

MetaboliteEffect of ADSS Inhibition by L-AlanosineReference
Succinyl-adenosine (S-Ado)Accumulation (in KCTD13-deficient neurons), which is then reduced by L-alanosine treatment. nih.govresearchgate.net
Inosine Monophosphate (IMP)Increased relative levels. nih.gov
Adenosine Diphosphate (ADP)Altered levels. nih.gov
Adenosine Triphosphate (ATP)Altered levels. nih.gov
Adenosine Monophosphate (AMP)Significantly altered levels due to blockage of de novo synthesis. nih.govnih.gov

Regulation of Purine Metabolism by Ubiquitin Ligases

The cellular machinery for protein degradation, particularly the ubiquitin-proteasome system, plays a crucial role in regulating metabolic pathways. The abundance and activity of key enzymes like ADSS are tightly controlled, in part, by ubiquitin ligases.

Recent research has identified Potassium Channel Tetramerization Domain Containing 13 (KCTD13) as a key player in the regulation of purine metabolism through its role as a substrate adapter for a CULLIN3 (CUL3)-based E3 ubiquitin ligase. nih.govnih.gov This complex targets ADSS for ubiquitination, marking it for degradation by the proteasome. nih.gov KCTD13 acts as a negative regulator of ADSS levels. nih.gov

In instances where KCTD13 is deleted or its function is compromised, ADSS protein levels become elevated. nih.gov This leads to increased ADSS activity and a subsequent rise in the downstream metabolite S-Ado. nih.govresearchgate.net The application of L-alanosine in this context serves as a chemical tool to counteract the effects of elevated ADSS, effectively reducing the accumulation of S-Ado. nih.gov This highlights a direct pharmacological intervention to mitigate a specific metabolic dysregulation stemming from altered ubiquitin ligase activity.

Model for KCTD13 Regulation of ADSS and Purine Metabolism

Normal Function: KCTD13 recruits ADSS to the CUL3 ubiquitin ligase complex, leading to ADSS ubiquitination and subsequent degradation, maintaining balanced purine metabolism. nih.gov

KCTD13 Deletion: In the absence of functional KCTD13, ADSS is not efficiently ubiquitinated, leading to its accumulation. nih.gov

Metabolic Consequence: Elevated ADSS levels result in increased production and accumulation of S-Ado. nih.gov

Pharmacological Intervention: The ADSS inhibitor L-alanosine can be used to decrease the elevated levels of S-Ado, thereby correcting the metabolic imbalance. nih.gov

Broader Metabolic Pathway Interactions

The impact of this compound extends beyond the direct inhibition of a single enzymatic step, influencing interconnected metabolic cycles that are vital for cellular bioenergetics.

The purine nucleotide cycle is a critical pathway in muscle and other tissues for the regeneration of aspartate from fumarate (B1241708) and for the regulation of adenine (B156593) nucleotide levels. wikipedia.org This cycle involves the interconversion of AMP, IMP, and adenylosuccinate. By inhibiting adenylosuccinate synthetase, L-alanosine directly disrupts this cycle at the point where IMP is converted to adenylosuccinate. nih.govwikipedia.org

The disruption of the purine nucleotide cycle can have significant consequences for cellular energy metabolism. nih.gov The cycle's proper functioning is linked to the production of fumarate, an intermediate of the Krebs cycle, which in turn drives oxidative phosphorylation for ATP production. wikipedia.org Therefore, inhibiting a key enzyme in this cycle can interfere with the cell's capacity to generate energy. nih.gov The use of L-alanosine provides a valuable method for investigating the intricate regulation and importance of the purine nucleotide cycle in cellular metabolism. nih.gov

Differential Metabolic Fates in Response to Compound Exposure

The cellular response to this compound is not uniform; rather, it is dictated by the specific genetic and metabolic context of the cell. These differences give rise to distinct metabolic fates upon exposure to the compound, with the most profound variations observed in the context of purine metabolism and mitochondrial function. Key determinants of these differential outcomes include the status of the methylthioadenosine phosphorylase (MTAP) gene, the tumor suppressor p53, and the proliferative rate of the cells.

Impact of MTAP Deficiency on Alanosine Sensitivity

A primary factor governing the metabolic fate of cells exposed to this compound is the functionality of the purine salvage pathway, particularly the enzyme methylthioadenosine phosphorylase (MTAP). MTAP plays a crucial role in salvaging adenine from methylthioadenosine, a byproduct of polyamine synthesis. In cells with a functional MTAP enzyme (MTAP-proficient), the salvage pathway can compensate for the inhibition of de novo purine synthesis caused by alanosine. However, a significant subset of cancers exhibits a deficiency in MTAP, often due to co-deletion with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21. nih.govresearchgate.net These MTAP-deficient cells are heavily reliant on the de novo purine synthesis pathway to maintain their nucleotide pools for DNA replication and cellular energetics. researchgate.netbohrium.com

Exposure to this compound in MTAP-deficient cells leads to a critical depletion of adenine nucleotides, as these cells lack the salvage mechanism to bypass the alanosine-induced block. This heightened dependency results in a significantly greater sensitivity to the cytotoxic effects of the compound. Research has demonstrated this differential sensitivity in various cancer models, including T-cell acute lymphoblastic leukemia (T-ALL). researchgate.net

Cell TypeMTAP StatusMean IC50 for L-Alanosine (µM)Reference
Primary T-ALL CellsProficient19 ± 18 researchgate.net
Primary T-ALL CellsDeficient4.8 ± 5.3 researchgate.net

Alterations in Mitochondrial Metabolism and Stemness in Glioblastoma

In MTAP-deficient glioblastoma (GBM) cells, this compound induces significant alterations in mitochondrial function and affects the population of brain tumor initiating cells (BTICs), which are associated with tumor recurrence and therapy resistance. nih.govnih.gov The inhibition of de novo purine synthesis by alanosine in these cells leads to a state of purine starvation, which in turn compromises mitochondrial respiration. nih.govmdpi.com

Studies have shown that treatment with L-Alanosine leads to a notable reduction in both maximal respiration and spare respiratory capacity in MTAP-deficient GBM cells. nih.gov This impairment of mitochondrial function is a key aspect of the metabolic fate of these cells upon alanosine exposure. Furthermore, this metabolic insult translates into a reduction in the stemness of the GBM cells, as evidenced by a decrease in their sphere-forming capacity and stem cell frequency. nih.gov

ParameterTreatment ConditionEffect in MTAP-Deficient GBM CellsReference
Stem Cell FrequencyControl1 in 13 nih.gov
L-Alanosine (0.5 µM)1 in 43
Maximal RespirationControlBaseline nih.gov
L-Alanosine (0.5 µM)Reduced
Spare Respiratory CapacityControlPresent nih.gov
L-Alanosine (0.5 µM)Abolished

Influence of p53 Status and Cell Proliferation Rate

The metabolic response to this compound is also influenced by the status of the tumor suppressor protein p53 and the rate of cell proliferation. nih.gov Research indicates that cell lines with mutated p53 tend to be more resistant to L-Alanosine compared to their p53 wild-type counterparts. nih.gov While the precise mechanism for this differential sensitivity is still under investigation, it suggests that the integrity of p53-mediated signaling pathways can modulate the metabolic and apoptotic response to purine synthesis inhibition.

Furthermore, a correlation has been observed between the cell doubling time and sensitivity to L-Alanosine. nih.gov More rapidly proliferating cell lines generally exhibit greater sensitivity to the compound, whereas slower-growing cell lines are more resistant. nih.gov This is likely due to the higher demand for nucleotides for DNA synthesis in rapidly dividing cells, making them more vulnerable to the effects of inhibitors of de novo purine synthesis.

Cellular Uptake, Transport, and Resistance Mechanisms

Identification of Membrane Transporters Involved in Cellular Entry

The entry of D,L-Alanosine Sodium Salt into cells is a mediated process, relying on specific membrane transporters. Research has begun to identify the key players in this process, focusing on amino acid transport systems.

Studies have identified the amino acid transporter SLC7A11 , also known as xCT, as a key mediator of L-alanosine's cellular uptake in cancer cells genecards.orgaacrjournals.org. SLC7A11 is the light chain subunit of the system x c- cystine/glutamate antiporter, which plays a crucial role in maintaining cellular redox balance by importing cystine for glutathione (B108866) synthesis genecards.orgaacrjournals.org. The recognition of L-alanosine as a substrate by SLC7A11 suggests that the transporter's activity can significantly influence the intracellular concentration and, consequently, the cytotoxic effects of the drug.

In contrast, there is currently no available scientific literature from the conducted searches that implicates SLC25A12 in the transport of this compound. SLC25A12, also known as Aralar, is a mitochondrial aspartate-glutamate carrier wikipedia.orgdrugbank.comembopress.org. Its primary function is related to the malate-aspartate shuttle and maintaining mitochondrial metabolism wikipedia.orgdrugbank.comembopress.org. Further research would be necessary to determine if any interaction exists between SLC25A12 and this compound.

The involvement of SLC7A11 in the uptake of L-alanosine is a clear indication of a carrier-mediated uptake mechanism genecards.orgaacrjournals.org. This type of transport is characterized by its reliance on membrane proteins to facilitate the movement of substances across the cellular membrane. Such processes are typically saturable and can be subject to competitive inhibition by other molecules that bind to the same transporter. The dependence of L-alanosine on a specific transporter like SLC7A11 highlights a potential determinant of cellular sensitivity, where the expression level of this transporter could dictate the extent of drug accumulation.

Mechanisms of Cellular Efflux and Chemoresistance Studies

Resistance to chemotherapeutic agents is a significant challenge in cancer therapy. For this compound, investigations have explored the role of efflux transporters and gene expression profiles in determining cellular sensitivity and resistance.

A study investigating cross-resistance to L-alanosine in multidrug-resistant cell lines provided significant insights into the role of ATP-binding cassette (ABC) transporters. The research demonstrated that cell lines overexpressing P-glycoprotein/MDR1 (ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1, an ABCC family member) were not cross-resistant to L-alanosine nih.govnih.gov. This finding suggests that this compound is not a significant substrate for these major efflux pumps, which are commonly associated with multidrug resistance in cancer.

There is currently no specific information from the conducted searches regarding the involvement of ABCC3 and ABCB5 in the efflux of this compound. While these transporters are known to contribute to chemoresistance to other agents, their role in alanosine resistance remains to be elucidated.

Table 1: Cross-Resistance of L-Alanosine in Multidrug-Resistant Cell Lines

Efflux Transporter Gene Name Finding Implication for this compound
P-glycoprotein/MDR1 ABCB1 No cross-resistance observed nih.govnih.gov Unlikely to be a major mechanism of resistance.
MRP1 ABCC1 No cross-resistance observed nih.govnih.gov Unlikely to be a major mechanism of resistance.
ABCC3 ABCC3 No data available Role in resistance is unknown.

The cellular response to L-alanosine is not solely dependent on transport mechanisms but is also influenced by the broader gene expression landscape of the cell. An analysis of the National Cancer Institute's database, which includes 60 human cancer cell lines, identified 11 genes or expressed sequence tags whose mRNA expression levels correlated with the IC50 values for L-alanosine nih.govnih.gov. This indicates that a specific gene expression signature may predict tumor cell sensitivity to the compound.

Furthermore, a significant correlation was found between the mutational status of the p53 tumor suppressor gene and L-alanosine resistance. Cell lines with mutated p53 were found to be more resistant to L-alanosine than those with wild-type p53 nih.govnih.gov. This suggests that the integrity of the p53 pathway may be an important determinant of the cellular response to this agent. Additionally, the study noted that more rapidly growing cell lines tended to be more sensitive to L-alanosine nih.govnih.gov.

Table 2: Factors Correlated with Cellular Sensitivity to L-Alanosine

Factor Correlation with Resistance Reference
Specific 11-gene expression signature Correlated with IC50 values nih.govnih.gov
Mutated p53 status Increased resistance nih.govnih.gov

Mechanisms of Acquired Cellular Resistance in Experimental Models

Studies on acquired resistance to L-alanosine in experimental models have been documented, although the precise molecular mechanisms are not fully elucidated in the available literature. A 1981 study investigated the mechanisms of resistance in selected murine tumors, indicating that this has been a subject of research for some time uniprot.org.

General mechanisms of acquired drug resistance in cancer cells often involve alterations in drug targets, enhanced DNA repair capacity, evasion of apoptosis, and changes in cellular metabolism researchgate.netmdpi.com. For a drug like L-alanosine, which targets de novo purine (B94841) synthesis, acquired resistance could potentially arise from:

Upregulation of the target enzyme's expression or activity.

Mutations in the target enzyme that reduce drug binding.

Increased reliance on salvage pathways for purine synthesis.

Alterations in downstream signaling pathways that mitigate the effects of purine depletion.

However, specific experimental data detailing these mechanisms in cell lines made resistant to this compound are not available in the reviewed search results.

Chemical Synthesis, Structure Activity Relationships, and Analog Development

Laboratory Synthetic Methodologies for D,L-Alanosine and its Isomers

The chemical synthesis of alanosine has been a subject of research to provide a reliable alternative to its production by fermentation of Streptomyces alanosinicus. Laboratory methods allow for the production of both the racemic mixture (D,L-alanosine) and the specific, biologically active L-isomer.

Alanosine possesses a chiral center at its alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. The naturally occurring and biologically active form is L-alanosine. Synthetic methods can produce either the racemic mixture, containing equal amounts of D- and L-alanosine, or be designed to be stereoselective, producing predominantly one enantiomer. unityfvg.it

The process of converting a pure enantiomer into a racemic mixture is known as racemization. This can occur through various chemical mechanisms, often involving the temporary removal of the chirality at the stereocenter. While the principles of stereoisomer interconversion are well-established in organic chemistry, specific studies detailing the conditions for the racemization of alanosine or the direct interconversion between its L- and D-forms are not extensively documented in the available literature. The development of stereoselective syntheses underscores the importance of controlling this aspect of the molecule's structure to ensure biological activity. unityfvg.it

Design and Synthesis of Alanosine Analogs and Derivatives

The design and synthesis of analogs and derivatives of alanosine are crucial for probing its mechanism of action and potentially developing compounds with improved properties. This involves modifying the core structure of alanosine and evaluating the impact of these changes on its biological activity.

Modification of the alanosine structure can include substitutions on the nitrogen atoms. While the synthesis of N-substituted derivatives of various amino acids and other core structures is a common strategy in medicinal chemistry to alter properties like potency, selectivity, and pharmacokinetics, specific literature detailing the synthesis of a broad range of N-substituted alanosine derivatives is limited. However, the existence of synthetic alkylated derivatives of alanosine has been confirmed through structural assignment studies, indicating that such modifications are chemically feasible. unityfvg.it

One of the most significant derivatives of L-alanosine is its key metabolite, which is formed inside cells. However, the direct synthesis of related structures, such as L-alanosine AICO ribonucleoside, has been accomplished to explore the compound's biological properties.

The synthesis of N-[(5-amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside (L-alanosine AICO ribonucleoside) was achieved through the condensation of a suitably protected derivative of L-alanosine with N-succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carboxylate. The final step of the synthesis involved the removal of the protective groups to yield the target ribonucleoside. Interestingly, when this synthesized compound was tested in vitro on tumor cells and on the isolated enzyme adenylosuccinate synthetase, it was found to be inactive.

Structure-Activity Relationship (SAR) Studies in vitro

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound like alanosine relates to its biological function. For alanosine, the primary focus has been on its inhibition of enzymes involved in purine (B94841) biosynthesis.

The antitumor activity of L-alanosine is not due to the compound itself, but rather to a metabolite formed within the cell. L-alanosine acts as an analog of L-aspartic acid and is converted into L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite is an extremely potent inhibitor of the enzyme adenylosuccinate synthetase, which is a critical enzyme in the de novo synthesis of purines.

SAR studies reveal a dramatic difference in the inhibitory potency between L-alanosine and its intracellular anabolite. This highlights the critical role of the structural modification—specifically the addition of the 5-amino-4-imidazolecarboxylic acid ribonucleotide moiety—for potent enzymatic inhibition.

CompoundStructural FeatureTarget EnzymeInhibitory Constant (Ki)
L-AlanosineParent amino acid analogAdenylosuccinate Synthetase57.23 mM
L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotideIntracellular metabolite (Anabolite)Adenylosuccinate Synthetase0.228 µM

The data clearly demonstrates that the conversion of L-alanosine to its ribonucleotide metabolite increases its inhibitory activity against adenylosuccinate synthetase by several orders of magnitude. L-alanosine itself is a very weak inhibitor, while its anabolite is highly potent. This finding is a cornerstone of alanosine's SAR and explains its mechanism of action as a pro-drug.

Evaluation of Analog Activity in Cellular Models

The evaluation of alanosine and its analogs in cellular models has been crucial in understanding their mechanism of action and potential as therapeutic agents. The primary activity of L-alanosine, the biologically active enantiomer, stems from its ability to inhibit de novo purine synthesis. nih.gov This mechanism is particularly effective in cancer cells that have a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), as these cells are heavily reliant on the de novo pathway for purine synthesis. nih.govresearchgate.net

Research has utilized various patient-derived, MTAP-deficient cancer cell lines to evaluate the compound's efficacy. Key models include glioblastoma (GBM), non-small cell lung cancer (NSCLC), and leukemia cell lines. nih.govnih.gov In these models, the activity of alanosine and its potential analogs is assessed through a range of cellular assays designed to measure specific biological outcomes.

Key Cellular Assays and Findings:

Stem Cell Frequency and Sphere-Forming Capacity: In studies using MTAP-deficient GBM cells, treatment with L-alanosine was shown to decrease the stem cell frequency and the capacity of cells to form neurospheres, indicating an impact on the tumor-initiating cell population. nih.gov

Mitochondrial Function: Analysis of cellular respiration has revealed that L-alanosine can impair mitochondrial function in GBM cells. Specifically, it reduces maximal respiration and eliminates the spare respiratory capacity, which is critical for cell survival under stress. nih.gov

Gene Expression: mRNA sequencing of treated GBM cells has shown that L-alanosine treatment leads to the positive enrichment of pathways related to oxidative phosphorylation and a decrease in the expression of mitochondrial DNA-encoded genes. nih.gov

Synergistic Effects: Cellular models have been used to test L-alanosine in combination with other therapeutic agents. For instance, pretreatment with L-alanosine was found to attenuate the resistance of MTAP-deficient GBM cells to the chemotherapy drug temozolomide (B1682018) (TMZ). nih.gov

While detailed structure-activity relationship (SAR) studies on a wide range of D,L-alanosine analogs are not extensively documented in publicly available literature, the established cellular models and assays provide a clear framework for such investigations. The development of analogs would aim to enhance potency, increase selectivity for MTAP-deficient cells, or improve pharmacokinetic properties. These new chemical entities would be rigorously tested using the assays described below to determine their therapeutic potential.

Cellular ModelAssay TypeKey Finding with L-AlanosineReference
MTAP-deficient Glioblastoma (GBM) CellsExtreme Limiting Dilution Assay (ELDA)Decreased stem cell frequency and sphere formation. nih.gov
MTAP-deficient GBM CellsSeahorse XF Analysis (Mitochondrial Respiration)Reduced maximal respiration and abolished spare respiratory capacity. nih.gov
MTAP-deficient GBM CellsmRNA SequencingAltered expression of genes related to oxidative phosphorylation and mitochondrial DNA. nih.gov
MTAP-deficient GBM CellsCombination Therapy Assay (with TMZ)Attenuated resistance to temozolomide. nih.gov
MTAP-deficient Leukemia Cell Lines (K562, CCRF-CEM)Metabolic AssaysIncreased rates of de novo purine synthesis, highlighting vulnerability. researchgate.net

Intermolecular Interactions of Sodium Salts in Related Chemical Systems

The formulation of D,L-Alanosine as a sodium salt has profound implications for its physical chemistry and behavior in solution. The presence of the sodium cation introduces a series of intermolecular interactions that are critical for the compound's solubility, stability, and interaction with biological systems. These interactions are primarily electrostatic and involve the sodium ion, the charged carboxylate group of the alanosine molecule, and the surrounding solvent molecules, typically water. Understanding these non-covalent forces is essential for characterizing the compound's behavior in a physiological environment.

Studies on Sodium Ion-Peptide Interactions

The interaction between sodium ions and amino acids or peptides is a fundamental aspect of bioinorganic chemistry. For D,L-Alanosine Sodium Salt, the primary interaction occurs between the Na⁺ cation and the negatively charged carboxylate group (–COO⁻) of the alanosine molecule.

Computational and experimental studies on aliphatic amino acids provide insight into the nature of this bond. nsf.govacs.org The sodium ion typically coordinates with the oxygen atoms of the carboxylate group. mdpi.comnih.gov This interaction is a strong ion-dipole or charge-mediated bond that stabilizes the salt form. In many cases, the coordination is bidentate, with the sodium ion forming a five-membered chelate ring with the N-C-C-O-M framework (where M is the metal ion). wikipedia.org

The strength of this interaction has been quantified. Guided ion beam mass spectrometry and quantum chemical calculations have been used to determine the bond dissociation energies (BDEs) for Na⁺ binding to various aliphatic amino acids. These studies show a direct correlation between the polarizability of the amino acid and the strength of the Na⁺ binding, indicating that larger, more polarizable side chains can further stabilize the interaction. nsf.govacs.org The presence of salt can either stabilize or destabilize intermolecular interactions between amino acids, depending on the specific residues involved. nih.gov This modulation results from a complex balance between bulk electrostatic forces and the influence of ions on the local solvent structure. nih.gov

Analysis of Hydrogen Bonding and Other Interactions

In an aqueous solution, the dissolution of this compound leads to a significant reorganization of the solvent's hydrogen bond network. jocpr.com The ionic bond between Na⁺ and the alanosine anion is replaced by strong ion-dipole interactions with water molecules.

The positively charged sodium ion attracts the partial negative charge on the oxygen atoms of water molecules, forming a structured hydration shell. Similarly, the negatively charged carboxylate group and the polar amino group of alanosine interact strongly with water through hydrogen bonding. acs.orgrsc.org The carboxylate oxygens act as hydrogen bond acceptors, while the amino group protons act as hydrogen bond donors.

Advanced Research Methodologies and Experimental Models

In vitro Cellular and Biochemical Assays

A variety of cell-based and biochemical assays have been employed to characterize the effects of alanosine on cell health, enzyme function, and metabolism.

Cell proliferation and viability assays are fundamental in assessing the cytotoxic or cytostatic effects of chemical compounds. Assays that measure adenosine (B11128) triphosphate (ATP) levels are indicative of metabolically active, viable cells, as ATP is rapidly depleted upon cell death. The depletion of ATP can serve as a marker for cytotoxicity.

Another widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. abcam.com The amount of formazan produced, which is quantified by measuring the absorbance, is proportional to the number of viable cells. nih.gov Therefore, a reduction in formazan production in the presence of a compound suggests a decrease in cell viability. While direct studies on D,L-Alanosine Sodium Salt are limited, research on L-Alanosine has demonstrated its ability to inhibit the proliferation of various tumor cell lines. medchemexpress.com

Table 1: Overview of Cell Proliferation and Viability Assays

Assay Type Principle Endpoint Measured Interpretation of Inhibition
ATP Depletion Assay Measurement of intracellular ATP levels, which are maintained in viable cells. Luminescence or colorimetric signal proportional to ATP concentration. Decrease in signal indicates a reduction in the number of viable cells.
MTT Assay Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in living cells. Absorbance of solubilized formazan at a specific wavelength (e.g., 570 nm). Decrease in absorbance indicates a reduction in cell viability. nih.gov

A primary molecular target of alanosine is adenylosuccinate synthetase, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway. medchemexpress.commedchemexpress.com Enzyme activity assays are therefore central to understanding the mechanism of action of this compound.

Research has shown that L-Alanosine itself is a weak inhibitor of adenylosuccinate synthetase. nih.gov However, within neoplastic cells, L-Alanosine is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, a potent metabolite that strongly inhibits the enzyme. nih.gov In one study, the inhibitory constant (Ki) of L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide against adenylosuccinate synthetase from L5178y/AR leukemia was determined to be 0.228 µM, whereas the Ki for L-Alanosine was significantly higher at 57.23 mM. nih.gov Furthermore, experiments using DL-[1-14C]alanosine demonstrated the accumulation of its inhibitory metabolite within tumors, leading to a 70% reduction in the specific activity of intratumoral adenylosuccinate synthetase. nih.gov

Table 2: Inhibition of Adenylosuccinate Synthetase by L-Alanosine and its Metabolite

Inhibitor Target Enzyme Ki Value Reference
L-Alanosine Adenylosuccinate Synthetase 57.23 mM nih.gov
L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide Adenylosuccinate Synthetase 0.228 µM nih.gov

The Seahorse XF Analyzer is a key technology for investigating cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). The "Mito Stress Test" performed on this platform allows for the detailed assessment of mitochondrial function by the sequential addition of metabolic inhibitors. nih.govselectscience.net

Studies utilizing the Seahorse XF platform have revealed that L-Alanosine can significantly impair mitochondrial function in glioblastoma (GBM) cells. nih.gov Pretreatment of GBM cells with L-Alanosine was shown to reduce both maximal respiration and the spare respiratory capacity. nih.gov This indicates that the compound not only affects the cell's basal mitochondrial activity but also its ability to respond to increased energy demands.

Table 3: Effect of L-Alanosine on Mitochondrial Respiration in Glioblastoma Cells

Treatment Measured Parameter Observed Effect Reference
L-Alanosine (0.25 µM, 2 weeks) Maximal Respiration Reduced nih.gov
L-Alanosine (0.5 µM, 2 weeks) Maximal Respiration Reduced nih.gov
L-Alanosine (0.25 µM, 2 weeks) Spare Respiratory Capacity Reduced nih.gov
L-Alanosine (0.5 µM, 2 weeks) Spare Respiratory Capacity Reduced nih.gov

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and resistance to therapy. nih.gov Assays that assess stem cell frequency and sphere-forming capacity are used to evaluate the impact of compounds on this critical cell population. nih.gov The tumor sphere formation assay is based on the ability of CSCs to grow and form three-dimensional spheroids in non-adherent, serum-free culture conditions. nih.govcreative-bioarray.com

Research on L-Alanosine has demonstrated its ability to reduce the stemness of glioblastoma cells. medchemexpress.com In one study, extreme limiting dilution assays (ELDAs) showed that treatment with L-Alanosine decreased the stem cell frequency in two different patient-derived GBM cell lines. nih.gov Concurrently, L-Alanosine treatment also led to a reduction in the number of spheres formed per well in these assays. nih.gov

Table 4: Effect of L-Alanosine on Stem Cell Properties of Glioblastoma Cells

Assay Cell Lines Treatment Outcome Reference
Extreme Limiting Dilution Assay (ELDA) GBM 12-0160, GBM 12-0106 L-Alanosine Decreased stem cell frequency nih.gov
Sphere-Forming Capacity Assay GBM 12-0160, GBM 12-0106 L-Alanosine Decreased number of spheres formed nih.gov

Molecular Biology and Omics Approaches

To gain a deeper understanding of the cellular response to this compound at the molecular level, various high-throughput "omics" technologies have been utilized.

Gene expression profiling techniques, such as microarrays and mRNA sequencing (mRNA-seq), allow for the simultaneous measurement of the expression levels of thousands of genes. researchgate.net This provides a global view of the transcriptional changes induced by a compound. Gene Set Enrichment Analysis (GSEA) is a computational method used to determine whether a predefined set of genes shows statistically significant, concordant differences between two biological states. gsea-msigdb.org

In the context of alanosine research, microarray analysis of 60 cancer cell lines identified 11 genes whose mRNA expression correlated with the half-maximal inhibitory concentration (IC50) values for L-Alanosine. nih.gov More recently, mRNA-seq combined with GSEA was used to investigate the effects of L-Alanosine on glioblastoma cells. nih.gov This analysis revealed a positive enrichment for genes involved in oxidative phosphorylation following treatment with the compound. nih.gov Furthermore, the study showed that L-Alanosine treatment led to a decreased expression of mitochondrial DNA-encoded (MT) genes. nih.gov

Table 5: Gene Expression Profiling Findings Related to L-Alanosine

Technique Cell Type Key Finding Reference
Microarray 60 cancer cell lines Identified 11 genes with mRNA expression correlated to L-Alanosine IC50 values. nih.gov
mRNA-seq and GSEA Glioblastoma cells Positive enrichment of oxidative phosphorylation hallmark pathways. nih.gov
mRNA-seq Glioblastoma cells Decreased expression of mitochondrial DNA-encoded (MT) genes. nih.gov

Metabolomic Profiling for Pathway Analysis

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering a direct readout of cellular activity and physiological state. For a compound like this compound, which is known to interfere with specific metabolic pathways, metabolomic profiling is an invaluable tool for elucidating its precise mechanism of action and downstream effects.

The primary molecular target of alanosine is the inhibition of adenylosuccinate synthetase, a crucial enzyme in the de novo purine synthesis pathway. This inhibition blocks the conversion of inosine (B1671953) monophosphate (IMP) to adenosine monophosphate (AMP), leading to a depletion of the adenine (B156593) nucleotide pool necessary for DNA, RNA, and ATP synthesis. nih.gov

Metabolomic analysis in cells or tissues treated with this compound would typically involve techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). mdpi.com By comparing the metabolite profiles of treated versus untreated samples, researchers can identify specific biochemical perturbations.

Expected outcomes from metabolomic profiling would include:

Confirmation of Pathway Inhibition: A significant decrease in the levels of AMP, ADP, and ATP, along with an accumulation of upstream intermediates like IMP and hypoxanthine, would confirm the on-target effect of the compound. nih.govnih.gov

Identification of Compensatory Mechanisms: Cells might attempt to compensate for the blockage by upregulating alternative pathways, such as the purine salvage pathway. Metabolomics can detect changes in the levels of metabolites associated with these salvage routes.

Discovery of Off-Target Effects: The analysis may reveal unexpected changes in other metabolic pathways, such as pyrimidine (B1678525) metabolism or central carbon metabolism, providing a broader understanding of the compound's cellular impact. researchgate.net

Biomarker Identification: Specific metabolic signatures could emerge that correlate with sensitivity or resistance to this compound, which could be valuable for future research.

A recent study on L-Alanosine in the context of glioblastoma demonstrated that inhibition of de novo purine synthesis alters the expression of genes related to oxidative phosphorylation and impairs mitochondrial respiration, effects that can be further detailed through metabolomic analysis. nih.gov

RNA Interference and Gene Silencing Studies

RNA interference (RNAi) is a powerful technique for selectively silencing the expression of specific genes. It utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the degradation of a target messenger RNA (mRNA), thereby preventing the synthesis of the corresponding protein. frontiersin.org This methodology is particularly useful for validating drug targets and investigating mechanisms of drug resistance in the context of this compound.

A key genetic factor related to alanosine sensitivity is the status of the methylthioadenosine phosphorylase (MTAP) gene. nih.gov MTAP is a critical enzyme in the purine salvage pathway. Tumors that have a homozygous deletion of the MTAP gene (a common event in many cancers, including glioblastoma and pancreatic cancer) are unable to efficiently salvage adenine and are therefore highly dependent on the de novo purine synthesis pathway for survival. nih.govnih.gov This creates a state of selective vulnerability, making these cells particularly sensitive to inhibitors like alanosine.

Applications of RNAi in this compound research include:

Target Validation: Using RNAi to silence the gene for adenylosuccinate synthetase should mimic the phenotypic effects of alanosine treatment, confirming it as the primary target.

Investigating Synthetic Lethality: In cells with a functional MTAP enzyme, researchers can use RNAi to silence the MTAP gene. It would be expected that these MTAP-silenced cells would then become significantly more sensitive to this compound, demonstrating a synthetic lethal interaction.

Uncovering Resistance Mechanisms: If a cell line develops resistance to alanosine, RNAi can be used to screen for genes whose silencing restores sensitivity. This could identify proteins involved in drug efflux, metabolic bypass pathways, or other resistance mechanisms.

By systematically knocking down genes of interest, researchers can map the genetic landscape that determines cellular response to this compound. mdpi.com

Advanced Structural and Computational Studies

Molecular Dynamics Simulations (Contextual for Amino Acid Derivatives)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For an amino acid derivative like this compound, MD simulations can provide profound insights into its structural dynamics, interactions with its environment (e.g., water), and binding to its biological target.

An MD simulation begins with a set of initial coordinates for the atoms in the system and calculates their trajectories by iteratively solving Newton's equations of motion. This allows researchers to observe how the molecule behaves on a timescale from femtoseconds to microseconds.

In the context of this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the most stable three-dimensional shapes (conformations) of the molecule in an aqueous solution and the energy barriers between them.

Study Solvation: Model the explicit interactions between the alanosine molecule and surrounding water molecules, understanding how the solvation shell influences its structure and reactivity.

Simulate Protein-Ligand Binding: If a high-resolution structure of adenylosuccinate synthetase is available, MD simulations can model the process of this compound binding to the enzyme's active site. This can reveal the key amino acid residues involved in the interaction, the stability of the bound complex, and the dynamic changes that occur upon binding.

These simulations provide an atomic-level view that is often inaccessible to experimental methods alone, complementing structural data and guiding further experimental design.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surfaces, Fingerprint Plots)

Understanding the solid-state structure of a compound is critical for its characterization, formulation, and stability. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice.

A Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined in a way that partitions the crystal volume into regions belonging to each molecule. The surface is then colored according to different properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

For this compound, this analysis would provide a detailed quantitative breakdown of all the hydrogen bonds and other van der Waals forces that stabilize its crystal structure, offering a unique fingerprint of its intermolecular environment. nih.gov

Preclinical in vivo Research Models (Non-human, non-clinical)

Evaluation in Xenograft Models for in vivo Biological Activity

To assess the biological activity of an anti-cancer agent in a living system, preclinical studies often employ xenograft models. altogenlabs.com These models involve transplanting human tumor cells into immunocompromised mice, allowing the cells to grow and form a tumor. altogenlabs.com The mice can then be treated with the test compound to evaluate its effect on tumor growth.

This compound (also referred to as L-Alanosine or by its NSC number, 153353) has been evaluated in such models. Data from the National Cancer Institute (NCI) details the activity of alanosine in a xenograft model using the HT29;CX-1 human adenocarcinoma cell line. cancer.gov In these studies, tumor cells were inoculated in nude mice, which were subsequently treated with the compound. cancer.gov

The endpoint of these studies was the change in mean tumor weight, expressed as a percentage of the change in the control group (T/C %). A T/C % value of 0 indicates complete inhibition of tumor growth. The data from one such study is summarized below. cancer.gov

Animal ModelTumor Cell LineInoculation SiteTreatment RouteDose (mg/kg/injection)Treated/Control (%)Observations (at Day 11)
NU/NU Swiss (nude) miceHT29;CX-1 Human AdenocarcinomaIntrarenalSubcutaneous (sc)50.0186.03/3 animals surviving
NU/NU Swiss (nude) miceHT29;CX-1 Human AdenocarcinomaIntrarenalSubcutaneous (sc)100.053.03/3 animals surviving
NU/NU Swiss (nude) miceHT29;CX-1 Human AdenocarcinomaIntrarenalSubcutaneous (sc)200.00.00/3 animals surviving
NU/NU Swiss (nude) miceHT29;CX-1 Human AdenocarcinomaIntrarenalSubcutaneous (sc)400.00.00/3 animals surviving

Data sourced from NCI In Vivo Screening Data. cancer.gov

This data demonstrates a dose-dependent effect on tumor growth, with complete inhibition observed at doses of 200 mg/kg and higher. However, these effective doses were also associated with toxicity, as indicated by the survival data. Such xenograft studies are crucial for establishing preliminary efficacy and for identifying a potential therapeutic window before a compound can be considered for further development.

Synergistic Effects with Other Research Agents in Experimental Systems

The therapeutic potential of this compound in oncology research is amplified when used in combination with other agents, a strategy that can lead to enhanced antitumor effects and potentially overcome mechanisms of drug resistance. Preclinical studies have explored the synergistic or additive effects of this compound with various established chemotherapeutic drugs in a range of experimental cancer models. These investigations have provided a foundational rationale for combination therapeutic strategies.

One notable area of investigation has been in the context of glioblastoma (GBM), a particularly aggressive form of brain cancer. Research has demonstrated a synergistic inhibitory effect when this compound is combined with Temozolomide (B1682018), the standard-of-care alkylating agent for GBM. This synergy is particularly relevant in the context of MTAP (methylthioadenosine phosphorylase)-deficient GBM cells. The mechanism underlying this synergy involves the ability of this compound to impair mitochondrial function and attenuate the "stemness" of glioblastoma cells. This disruption of cellular energetics and cancer stem cell properties renders the tumor cells more susceptible to the cytotoxic effects of Temozolomide. This combined approach has shown promise both in in vitro cell culture models and in orthotopic GBM models in animals.

Furthermore, studies utilizing murine leukemia models have highlighted the potential of this compound to circumvent pre-existing drug resistance. In experiments with P388 murine leukemia cell lines, this compound demonstrated significant antineoplastic activity against sublines that were resistant to Adriamycin (Doxorubicin) and Vincristine. nih.gov This suggests that this compound may act through cellular pathways that are distinct from those targeted by these conventional chemotherapeutic agents, thereby offering a therapeutic advantage in resistant neoplasms. While these studies did not explicitly quantify the synergy with a combination index, the marked activity in resistant lines points to a valuable combination potential. nih.gov

The following table summarizes key findings from preclinical studies on the synergistic effects of this compound with other research agents.

Synergistic Effects of this compound with Other Agents

Experimental Model Combination Agent Key Findings
MTAP-deficient Glioblastoma (GBM) Cells (in vitro) Temozolomide Synergistic inhibition of cell viability. This compound was shown to impair mitochondrial function and reduce the stemness of GBM cells, thereby sensitizing them to Temozolomide.
Orthotopic Glioblastoma (GBM) Mouse Model Temozolomide Enhanced antitumor activity in combination compared to single-agent treatment.
Adriamycin-Resistant P388 Murine Leukemia (P388/ADR) (in vivo) Not Applicable (Tested as a single agent against resistant lines) This compound demonstrated good antineoplastic activity, suggesting potential to overcome resistance to Adriamycin. nih.gov

These findings underscore the importance of continued research into rational drug combinations involving this compound. By targeting multiple, complementary pathways in cancer cells, such combination strategies hold the promise of more effective and durable therapeutic responses in various cancer types.

Current Research Frontiers and Future Directions

D,L-Alanosine Sodium Salt as a Tool for Fundamental Biochemical Research

This compound has proven to be an invaluable instrument in fundamental biochemical research, primarily due to its specific mechanism of action. By inhibiting a key step in purine (B94841) biosynthesis, it allows researchers to probe the intricate workings of metabolic pathways and the cellular responses to their disruption.

This compound is a powerful inhibitor of de novo purine synthesis. nih.govnih.gov Its primary molecular target is the enzyme adenylosuccinate synthetase (ADSS), which catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, a penultimate step in the synthesis of adenosine (B11128) monophosphate (AMP). researchgate.netmedchemexpress.com This targeted inhibition allows for precise investigation into the regulation of the purine synthesis pathway.

A significant area of this research involves cancer cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. nih.govnih.gov MTAP is a crucial enzyme in the purine salvage pathway. nih.gov Its absence renders cancer cells, such as a significant number of glioblastomas (GBM), pancreatic cancers, and non-small cell lung cancers, highly dependent on the de novo synthesis pathway for their purine supply. nih.govnih.gov Using this compound in MTAP-deficient cancer models provides a clear window into the cellular reliance on this pathway and the consequences of its disruption. nih.gov Research using this tool has helped to confirm that purine supply is an essential component for maintaining mitochondrial function in these specific cancer cells. nih.gov

By inducing a state of purine deprivation, this compound serves as a model compound for studying how cells adapt to metabolic stress. nih.gov Cancer cells are known to be under constant metabolic stress but have developed robust mechanisms to adapt and survive. nih.gov The inhibition of purine synthesis by alanosine creates a specific metabolic challenge, forcing cells to reprogram their metabolic and signaling networks.

Studies have shown that this alanosine-induced stress leads to significant consequences, including compromised mitochondrial function. nih.govnih.gov This highlights a critical link between purine availability and the maintenance of mitochondrial bioenergetics. The ability to induce such a specific metabolic lesion allows researchers to dissect the signaling pathways that sense nucleotide stress and trigger adaptive responses, providing a framework for understanding cellular resilience and identifying potential vulnerabilities. nih.gov

Exploration of Novel Analogs for Enhanced Biochemical Specificity

While this compound is a potent research tool, there is ongoing interest in developing novel analogs with improved properties, such as enhanced specificity or different pharmacokinetic profiles. The biosynthesis of L-alanosine, which involves the formation of a unique N-N bond, has been elucidated, revealing that the nitrogen atoms originate from glutamic acid and aspartic acid. nih.gov This deeper understanding of its natural synthesis pathway can inform the rational design of new synthetic routes for novel derivatives. researchgate.net

The principle of creating structural analogs to improve therapeutic or research characteristics is well-established. For instance, analogs of other compounds have been developed to strongly inhibit enzymes like human glutamine synthetase for cancer treatment. researchgate.net Similarly, the development of novel alloxazine (B1666890) analogues has been pursued to discover new antitumor agents. nih.gov This approach, applied to alanosine, could yield molecules that target specific isoforms of adenylosuccinate synthetase or have altered cell permeability, allowing for more nuanced investigations in biochemical research.

Research into Its Broader Biological Impact beyond Purine Synthesis

The effects of this compound extend beyond the simple depletion of purine pools, impacting a range of interconnected cellular processes. Research has revealed that the metabolic stress induced by this compound has significant downstream consequences on mitochondrial function and cellular phenotype. nih.govnih.gov

In MTAP-deficient glioblastoma cells, treatment with alanosine was found to impair mitochondrial respiration and eliminate the spare respiratory capacity. nih.gov This demonstrates a critical dependence of the mitochondrial electron transport chain on a steady supply of purines. Furthermore, gene set enrichment analysis of alanosine-treated cells showed a positive enrichment for pathways related to oxidative phosphorylation. researchgate.net These findings indicate that the impact of inhibiting purine synthesis reverberates through central energy metabolism. Additionally, alanosine treatment has been shown to attenuate the "stemness" of brain tumor initiating cells, suggesting an influence on cellular differentiation states and resistance phenotypes. nih.gov

Table 1: Observed Biological Impacts of L-Alanosine Beyond Direct Purine Inhibition
Biological ProcessSpecific Effect ObservedCell/Model SystemReference
Mitochondrial FunctionReduces maximal respiration and eliminates spare respiratory capacity.Glioblastoma (GBM) cells nih.gov
Gene ExpressionPositively enriches for oxidative phosphorylation pathways; decreases expression of mitochondrial DNA-encoded genes.Glioblastoma (GBM) cells researchgate.net
Cellular PhenotypeAttenuates stemness of brain tumor initiating cells.MTAP-deficient Glioblastoma (GBM) cells nih.gov
Synergistic EffectsSensitizes glioblastoma cells to temozolomide (B1682018).In vitro GBM cells and orthotopic GBM model nih.gov

Development of Advanced Research Methodologies Using this compound

The utility of this compound is being enhanced by its integration into more sophisticated research models, allowing for a more accurate reflection of complex biological systems.

This compound has been instrumental in the development and refinement of various research models. In vitro studies have utilized the compound across a range of patient-derived and established cancer cell lines to probe metabolic dependencies. medchemexpress.comresearchgate.net For example, extreme limiting dilution assays (ELDAs) have been used with alanosine treatment to quantitatively assess its effect on the stem cell frequency in glioblastoma cell lines. researchgate.net

In preclinical research, alanosine has been used in in vivo models to validate findings from cell culture. nih.gov For instance, it has been tested in orthotopic glioblastoma models, where tumor cells are implanted into the brain of animal models, providing a more clinically relevant context. nih.gov In these models, alanosine was shown to sensitize GBM cells to the standard-of-care chemotherapy agent temozolomide. nih.gov These advanced models are crucial for bridging the gap between fundamental biochemical findings and potential translational applications.

Table 2: Examples of this compound in Research Models
Model TypeSpecific ModelResearch Application/FindingReference
In VitroMTAP-deficient patient-derived glioblastoma cell linesDemonstrated decreased stem cell frequency and sphere-forming capacity. researchgate.net
In VitroSeahorse XF Analysis of GBM cellsShowed reduction in mitochondrial respiration and spare respiratory capacity. nih.gov
In VivoOrthotopic Glioblastoma (GBM) xenograft mouse modelShowed sensitization of GBM cells to temozolomide, inhibiting tumor growth and prolonging survival. nih.govmedchemexpress.com
PreclinicalPhase II Multicenter Study in patients with MTAP-deficient tumorsEvaluated efficacy in various advanced cancers. nih.gov

Integration with Multi-omics Data for Systems Biology Understanding

A systems biology approach offers a holistic view of the cellular response to this compound, moving beyond the study of a single target to a comprehensive understanding of the interconnected molecular networks. By integrating data from multiple high-throughput "omics" technologies—such as transcriptomics, proteomics, and metabolomics—researchers can construct a detailed model of the compound's mechanism of action, identify biomarkers of response, and uncover potential mechanisms of resistance.

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA (the transcriptome) to protein (the proteome), which in turn catalyzes the metabolic reactions that constitute the metabolome. A multi-omics approach measures these distinct molecular layers to create a cohesive, system-wide picture of a biological state. For a pharmacological agent like D,L-Alanosine, this allows for a multi-faceted analysis of its impact.

Transcriptomic Analyses: Gene Expression Signatures of Alanosine Response

Transcriptomics, the study of the complete set of RNA transcripts, has provided significant insights into the cellular determinants of sensitivity and resistance to L-alanosine. A foundational study mined the NCI-60 cancer cell line database to correlate the IC50 values (a measure of drug potency) of L-alanosine with the baseline mRNA expression levels of 9,706 genes. nih.gov This large-scale analysis successfully identified a gene expression signature of 11 genes that correlated with cellular response, providing a molecular profile for predicting tumor cell sensitivity that goes beyond the status of a single gene like MTAP. nih.gov The study also revealed that cell lines with mutations in the p53 tumor suppressor gene were more resistant to L-alanosine, linking the drug's efficacy to the broader genetic context of the cell. nih.gov

More recent transcriptomic studies using RNA sequencing (mRNA-seq) have explored the downstream consequences of L-alanosine treatment in glioblastoma cells. Gene Set Enrichment Analysis (GSEA), a computational method that determines whether a predefined set of genes shows statistically significant differences between two biological states, revealed that L-alanosine treatment leads to a positive enrichment of genes involved in oxidative phosphorylation. researchgate.net Concurrently, the analysis showed a significant decrease in the expression of mitochondrial DNA-encoded genes, suggesting that the inhibition of de novo purine synthesis by L-alanosine directly impacts mitochondrial function and cellular energy metabolism. researchgate.net

Table 1: Summary of Transcriptomic Research Findings for L-Alanosine
Technology/MethodBiological SystemKey FindingsReference
Microarray & Correlation AnalysisNCI-60 Human Tumor Cell LinesIdentified an 11-gene mRNA expression signature that correlates with IC50 values for L-alanosine. Revealed that p53-mutated cell lines exhibit higher resistance. nih.gov
mRNA-seq & Gene Set Enrichment Analysis (GSEA)Glioblastoma CellsDemonstrated a positive enrichment of oxidative phosphorylation pathways and a significant decrease in the expression of mitochondrial DNA-encoded genes upon L-alanosine treatment. researchgate.net

Proteomic and Metabolomic Integration: From Gene to Function

While specific, large-scale proteomic and metabolomic studies on D,L-Alanosine are still emerging, their integration with transcriptomic data is a critical frontier for a complete systems biology understanding.

Proteomics quantifies the abundance of proteins, providing a direct measure of the functional molecules executing cellular processes. A proteomic analysis following D,L-Alanosine treatment would be expected to confirm at the protein level whether the changes observed in the transcriptome translate to changes in enzyme levels. For instance, it could validate the upregulation of proteins involved in oxidative phosphorylation and directly measure the levels of the enzymes within the de novo purine synthesis pathway.

Metabolomics involves the comprehensive profiling of small molecule metabolites and provides a direct readout of the biochemical activity within a cell. As D,L-Alanosine's primary mechanism is the inhibition of adenylosuccinate synthetase, metabolomic analysis is uniquely suited to confirm its functional effect. This would be observed as a decrease in the downstream purine metabolites, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP), and a potential accumulation of upstream precursors. Advanced techniques like mass spectrometry imaging can even visualize the spatial distribution of these metabolic changes within cells, potentially identifying metabolic hotspots. noaa.gov

Integrating these datasets creates a powerful analytical framework. For example, a transcriptomic study might identify the downregulation of a specific gene. Proteomics could then verify if the corresponding protein's abundance also decreases. Finally, metabolomics could demonstrate the functional consequence of this change by measuring the altered concentration of the substrate or product of that protein. This multi-layered evidence provides a robust, systems-level model of the drug's impact, highlighting the interconnected pathways and feedback loops that govern the ultimate cellular response.

Table 2: Potential Applications of Multi-omics in D,L-Alanosine Research
Omics LayerObjectiveAnticipated Findings and Rationale
Transcriptomics Identify gene expression changes and pathways affected by D,L-Alanosine.- Altered expression of genes in the de novo purine synthesis pathway.
  • Upregulation of compensatory salvage pathways.
  • Changes in gene sets related to cellular stress, apoptosis, and mitochondrial function due to purine depletion.
  • Proteomics Quantify protein-level changes to validate transcriptomic data and assess functional impact.- Changes in the abundance of enzymes involved in nucleotide metabolism.
  • Identification of post-translational modifications indicating cellular stress signaling.
  • Quantify expression of drug transporters or resistance-associated proteins.
  • Metabolomics Directly measure the biochemical consequences of enzyme inhibition.- Depletion of purine nucleotides (IMP, AMP, GMP).
  • Accumulation of upstream pathway intermediates.
  • Secondary changes in related metabolic networks (e.g., amino acid metabolism, pentose (B10789219) phosphate (B84403) pathway).
  • Q & A

    Basic Research Questions

    Q. What are the standard protocols for assessing the solubility and stability of D,L-Alanosine Sodium Salt in aqueous solutions?

    • Methodological Answer : Solubility can be determined via gravimetric analysis by dissolving the compound in distilled water at varying temperatures (e.g., 25°C, 37°C) and measuring saturation points. Stability assays involve HPLC or UV-Vis spectroscopy to monitor degradation under controlled pH (e.g., pH 4–9) and temperature conditions over time. Include controls like sodium chloride or other sodium salts for comparative analysis .

    Q. How can researchers design in vitro experiments to evaluate the inhibitory effects of this compound on purine biosynthesis in cancer cell lines?

    • Methodological Answer : Use MTAP-deficient (e.g., MiaPaCa2) and MTAP-positive cell lines. Treat cells with this compound (10–500 µM) for 24–72 hours. Measure purine synthesis inhibition via [³H]-hypoxanthine incorporation assays or LC-MS quantification of intracellular adenylosuccinate lyase metabolites. Include rescue experiments with 100 µM adenine or MTA to confirm mechanism specificity .

    Q. What key parameters should be prioritized when testing this compound toxicity in preclinical models?

    • Methodological Answer : Assess acute toxicity via single-dose escalation studies (e.g., 250–500 mg/kg in mice) with endpoints like body weight loss, bone marrow suppression (BrdU incorporation), and mucosal damage. Subacute studies (14–28 days) evaluate cumulative effects. Use FACS analysis to quantify apoptotic markers (Annexin V/PI) in proliferative tissues .

    Advanced Research Questions

    Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data of this compound in targeting MTAP-deficient tumors?

    • Methodological Answer : Conduct co-culture experiments with MTAP+/+ and MTAP−/− cells in the presence of whole blood to simulate in vivo metabolite exchange. Compare rescue effects of MTA or adenine between isolated cell systems and murine xenograft models. Use isotopic tracing (e.g., ¹³C-adenine) to track purine salvage pathways in vivo .

    Q. How can co-culture systems with whole blood components be optimized to study metabolic rescue mechanisms affecting this compound toxicity?

    • Methodological Answer : Isolate human or murine whole blood and co-culture with target cells using transwell membranes. Vary blood-to-cell ratios (e.g., 1:1 to 10:1) and pre-treat blood with purine synthesis inhibitors. Measure hypoxanthine release via LC-MS and correlate with rescue efficacy. Include ADSS-negative red blood cells as negative controls .

    Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

    • Methodological Answer : Apply nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., rescue agents). For in vivo toxicity, Kaplan-Meier survival analysis and Cox proportional hazards models assess dose-dependent risks .

    Q. How can researchers mitigate off-target toxicity of this compound in non-tumor tissues during therapeutic applications?

    • Methodological Answer : Administer rescue agents like MTA (200 mg/kg) 1 hour post-D,L-Alanosine treatment to protect bone marrow while maintaining tumor suppression. Validate tissue-specific rescue using BrdU pulse-chase assays and histopathological analysis. Optimize dosing schedules to align with purine salvage kinetics in healthy tissues .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.